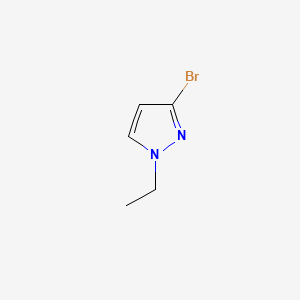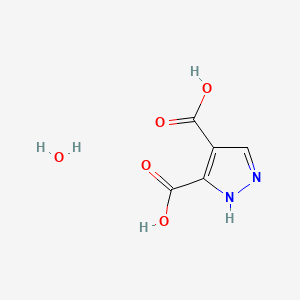![molecular formula C22H36N2O3 B567519 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole CAS No. 1314801-34-7](/img/structure/B567519.png)
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]oxadiazoles. This compound is characterized by the presence of two octyloxy groups attached to the benzene ring, which enhances its solubility and electronic properties. It is widely used in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole typically involves the following steps:
Cyclization: The alkylated intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzo[c][1,2,5]oxadiazoles .
Scientific Research Applications
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic cells and OLEDs due to its excellent electronic properties and solubility.
Photovoltaic Cells: The compound is incorporated into conjugated polymers to enhance the efficiency of organic solar cells.
Sensors: It is used in the design of fluorescent sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole involves its ability to act as an electron donor or acceptor in various chemical reactions. The presence of the oxadiazole ring and octyloxy groups enhances its electron-donating and electron-withdrawing capabilities, making it a versatile compound in organic electronics and catalysis . The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient species, facilitating charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(octyloxy)benzo[c][1,2,5]thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxadiazole ring.
5,6-Bis(octyloxy)benzo[c][1,2,5]selenadiazole: Contains a selenium atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is unique due to its specific electronic properties and solubility, which are enhanced by the presence of the octyloxy groups. These properties make it particularly suitable for applications in organic electronics and catalysis, where efficient charge transfer and solubility are crucial .
Properties
IUPAC Name |
5,6-dioctoxy-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O3/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGFOJOMOBBKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=NON=C2C=C1OCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857044 |
Source


|
| Record name | 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314801-34-7 |
Source


|
| Record name | 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
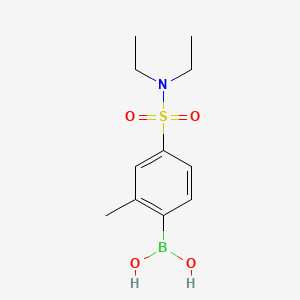


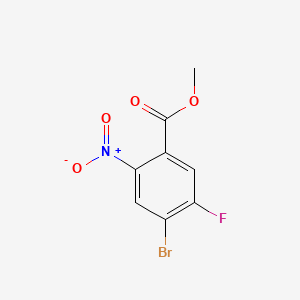
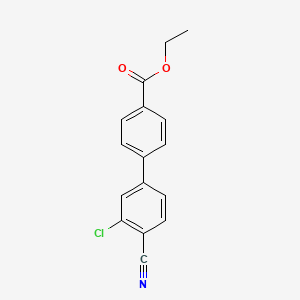
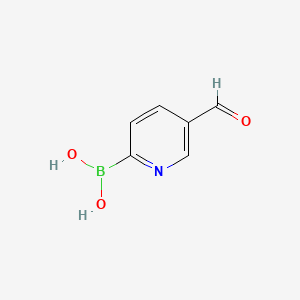
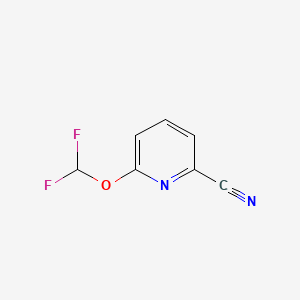
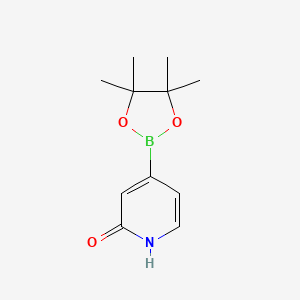

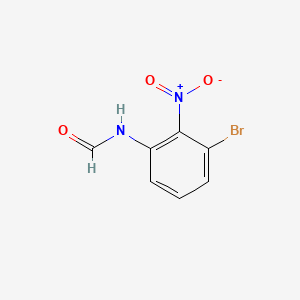

![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)
